molecular formula C28H37N3O B8642925 4-Piperidinone, 3,5-bis[[4-(diethylamino)phenyl]methylene]-1-methyl- CAS No. 4367-02-6

4-Piperidinone, 3,5-bis[[4-(diethylamino)phenyl]methylene]-1-methyl-

Cat. No.: B8642925
CAS No.: 4367-02-6
M. Wt: 431.6 g/mol
InChI Key: CSZGWTIIEDCAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinone, 3,5-bis[[4-(diethylamino)phenyl]methylene]-1-methyl- is a useful research compound. Its molecular formula is C28H37N3O and its molecular weight is 431.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperidinone, 3,5-bis[[4-(diethylamino)phenyl]methylene]-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidinone, 3,5-bis[[4-(diethylamino)phenyl]methylene]-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4367-02-6

Molecular Formula

C28H37N3O

Molecular Weight

431.6 g/mol

IUPAC Name

3,5-bis[[4-(diethylamino)phenyl]methylidene]-1-methylpiperidin-4-one

InChI

InChI=1S/C28H37N3O/c1-6-30(7-2)26-14-10-22(11-15-26)18-24-20-29(5)21-25(28(24)32)19-23-12-16-27(17-13-23)31(8-3)9-4/h10-19H,6-9,20-21H2,1-5H3

InChI Key

CSZGWTIIEDCAOM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)N(CC)CC)C2=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Two grams (17.7 mmoles) of N-methyl-4-piperidone and 6.26 g (35.4 mmoles) of p-N,N-diethylaminobenzaldehyde were introduced into a 100 ml eggplant type flask, to which was added a solution of 0.5 g of sodium hydroxide in 50 ml methanol. The contents of the flask equipped with a reflux condenser were heated under reflux for about one hour with stirring by means of a magnetic stirrer. After allowing the reaction mixture to cool, the deposited organge-colored crystalline product was collected by filtration and thoroughly washed with methanol. Then, it was purified by recrystallization from benzene/chloroform.
Quantity
17.7 mmol
Type
reactant
Reaction Step One
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-methyl-4-piperidone (2.25 g) and 7.1 g of p-diethylamino-benzaldehyde were added to a solution of 4 g potassium hydroxide in 50 ml methanol. The reaction mixture was heated at reflex 31/2 hours and allowed to stand at room temperature overnight. The product was collected and recrystallized from 700 ml acetonitrile. The UV spectra of the isolated product was consistent with the structure of the titled compound.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.